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The table below summarizes various QSAR methodologies applied to piperidine and related piperazine

scaffolds, highlighting their applications, key descriptors, and statistical performance.

Scaffold /
Compound Class

Biological Target
/ Activity

QSAR
Method

Key Molecular
Descriptors

Statistical
Performance

Citation

Fused Tricyclic
Heterocycle

Piperazine/piperidine

D2, 5-HT1A, 5-
HT2A receptor

antagonism
(Atypical

Antipsychotics)

2D-QSAR
(MLR),

3D-QSAR
(CoMFA)

-- CoMFA: Train
set R²=0.99,

Test set
R²=0.74; MLR

models also
validated [1]

[1]

Phenyl Piperidine
Derivatives

Dual NK1R
Antagonism /

Serotonin
Transporter

(SERT) Inhibition
(Antidepressants)

MLR, FA-
MLR,

PCR, GA-
PLS

Topological,
geometrical,

constitutional,
electrostatic,

quantum
chemical

descriptors

Models
validated with

cross-
validation,

RMSEP, and
RMSECV [2]

[2]
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Scaffold /
Compound Class

Biological Target
/ Activity

QSAR
Method

Key Molecular
Descriptors

Statistical
Performance

Citation

Piperazine-

Carboxamides

Fatty Acid Amide

Hydrolase (FAAH)
Inhibition

3D-QSAR

(CoMSIA)

Steric,

Electrostatic,
H-bond Donor

& Acceptor
fields

q²=0.734,

R²=0.966,
indicating high

predictive
accuracy [3]

[3]

Bicyclo ((aryl)
methyl) benzamides

Glycine
Transporter Type

1 (GlyT1)
Inhibition

(Antipsychotics)

MLR,
MNLR

H-bond donor,
polarizability,

surface
tension,

stretch/torsion
energies,

topological
diameter

Model
statistically

significant,
descriptors

physically
meaningful [4]

[4]

N2-(2-
methoxyphenyl)

pyrimidine
derivatives

Anaplastic
Lymphoma Kinase

(ALK) Inhibition
(Anticancer)

GFA-MLR -- R²=0.929,
Q²=0.887,

confirming
model

reliability [5]

[5]

Piperidine-based

derivatives

Plasmodium
falciparum Lactate
Dehydrogenase

(pLDH) Inhibition
(Antimalarial)

MLR,

RLM
(Linear);

KRM,
SRM

(Non-
linear)

HOMO/LUMO

energies,
descriptors

complying with
Lipinski's rule

Non-linear

models
(Kernel &

Spline
Regression)

provided a
better fit than

linear models
[6]

[6]

Detailed Experimental Protocols from Key Studies

For researchers aiming to implement these methods, here is a deeper dive into the experimental workflows

from two representative studies.
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Protocol for Robust 2D- and 3D-QSAR on Antipsychotic Agents
[1]

This study on fused tricyclic heterocycle piperazine(piperidine) derivatives provides a exemplary workflow

for developing predictive models:

Dataset Preparation: 43 molecules with binding affinity data (Ki) for D2, 5-HT1A, and 5-HT2A
receptors were taken from literature. Ki values were converted to pKi (-logKi) for analysis.

Molecular Modeling and Descriptor Calculation: The 3D structures of all molecules were sketched
and optimized using molecular mechanics force fields (e.g., MMFF94). For 3D-QSAR, molecules

were aligned based on a common template.
Model Development:

3D-QSAR (CoMFA): A CoMFA model was generated using Partial Least Squares Regression
(PLSR). The model with 5 PLSR components was selected as optimal.

2D-QSAR (MLR): Multiple Linear Regression was used to build 2D models, with variable
selection to identify the most relevant descriptors.

Model Validation: The models were rigorously validated using:
Internal Validation: Leave-One-Out (LOO) cross-validation to determine q² and the number of

optimal components.
External Validation: Models were tested on a separate test set of molecules not used in

training, evaluating via R² and RMSE for the test set.

Protocol for Predictive 3D-QSAR (CoMSIA) on FAAH Inhibitors
[3]

This study on piperazine-carboxamides showcases a sophisticated 3D-QSAR approach:

Dataset and Alignment: A set of 90 irreversible inhibitors was used. The molecular alignment, critical

for 3D-QSAR, was based on a common piperazine-carboxamide scaffold and key pharmacophoric
features.

CoMSIA Field Calculation: Comparative Molecular Similarity Indices Analysis (CoMSIA) fields were
calculated, which typically include:

Steric (characterizing occupied space)
Electrostatic (characterizing charge distribution)

Hydrophobic
Hydrogen-Bond Donor & Acceptor fields.

Statistical Analysis and Model Validation: The model was built using PLSR and underwent
extensive validation:
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Internal Validation: LOO cross-validation yielded a high q² of 0.734.

External Validation: High predictive R² of 0.966 for an external test set.
Robustness Checks: Y-randomization test was performed to rule out chance correlation.

Applicability Domain: The chemical space where the model makes reliable predictions was
defined.

Key Methodological Insights and Visualization

The compiled research reveals several critical, overarching insights for successful QSAR studies on

piperidine-like scaffolds.
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1. Data Preparation

2. Model Building & Validation

3. Application & Design

QSAR Model Development Workflow

Curate Dataset from
Scientific Literature

Calculate Molecular
Descriptors

Split into Training
& Test Sets

Apply Regression Methods
(MLR, PLS, GA-PLS)

Internal Validation
(LOO Cross-Validation, q²)

External Validation
(Test Set Prediction, R²)

Interpret Contour Maps/
Key Descriptors

Design New Compounds
with Predicted High Activity
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Multi-Target Drug Design Strategy

Identify Shared Structural
Features (e.g., Piperidine)

Develop Individual QSAR
Models for Each Target

Analyze Models for Overlapping
Optimal Physicochemical Properties

Design & Prioritize Compounds
Predicted Active on Multiple Targets

Click to download full resolution via product page

Future Research Directions

To address the direct gap in literature on piperidin-2-imine, future work could focus on:

Curating a dedicated dataset of piperidin-2-imine derivatives with associated biological activity

data from various sources.
Applying the successful protocols outlined above, particularly the robust 2D and 3D-QSAR

methodologies, to this specific scaffold.
Exploring the multi-target potential of piperidin-2-imine by building and comparing QSAR models

for different relevant biological targets.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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